(Rac)-RK-682

Description

Properties

Molecular Formula |

C21H36O5 |

|---|---|

Molecular Weight |

368.5 g/mol |

IUPAC Name |

(2S)-4-hexadecanoyl-3-hydroxy-2-(hydroxymethyl)-2H-furan-5-one |

InChI |

InChI=1S/C21H36O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17(23)19-20(24)18(16-22)26-21(19)25/h18,22,24H,2-16H2,1H3/t18-/m0/s1 |

InChI Key |

KZTSLHQKWLYYAC-SFHVURJKSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)C1=C([C@@H](OC1=O)CO)O |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)C1=C(C(OC1=O)CO)O |

Origin of Product |

United States |

Foundational & Exploratory

(Rac)-RK-682: A Technical Guide to its Mechanism of Action as a Protein Tyrosine Phosphatase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Rac)-RK-682, a racemic mixture of the natural product RK-682 (3-hexadecanoyl-5-hydroxymethyl-tetronic acid), is a competitive inhibitor of protein tyrosine phosphatases (PTPs). This document provides a comprehensive overview of its mechanism of action, detailing its molecular targets, cellular effects, and the experimental methodologies used to elucidate these properties. Quantitative data from various studies are summarized, and key signaling pathways and experimental workflows are visually represented.

Introduction

Protein tyrosine phosphatases are a crucial family of enzymes that counteract the activity of protein tyrosine kinases, thereby regulating a multitude of cellular processes, including cell growth, differentiation, metabolism, and immune responses. Dysregulation of PTP activity is implicated in numerous diseases, making them attractive targets for therapeutic intervention. This compound has emerged as a valuable tool for studying PTP-mediated signaling and as a potential lead compound in drug discovery. This guide synthesizes the current understanding of its mechanism of action.

Molecular Mechanism of Action

This compound functions as a competitive inhibitor of protein tyrosine phosphatases. Its inhibitory activity stems from its ability to bind to the active site of these enzymes, preventing the dephosphorylation of their target substrates.

Promiscuous Inhibition and Aggregation

Recent studies suggest that this compound may exhibit characteristics of a promiscuous inhibitor. Evidence indicates that it can form aggregates in solution, and this aggregation may contribute to its inhibitory activity[1][2]. The formation of these aggregates can lead to non-specific protein sequestration, which may influence the observed enzyme inhibition. Furthermore, the inhibitory potency of this compound can be modulated by the presence of divalent cations, such as magnesium, which are often present in enzyme assay buffers[1]. This highlights the importance of carefully considering assay conditions when evaluating the inhibitory effects of this compound.

Quantitative Inhibition Data

The inhibitory potency of this compound has been quantified against several protein tyrosine phosphatases. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Target PTP | IC50 (µM) | Reference |

| PTP-1B | 8.6 | [3] |

| LMW-PTP | 12.4 | [3] |

| CDC-25B | 0.7 | [3] |

| CD45 | 54 | [4][5][6] |

| VHR | 2.0 | [4][5][6] |

Cellular Effects

The inhibition of PTPs by this compound leads to a cascade of cellular events, primarily an increase in protein tyrosine phosphorylation, which in turn affects cell cycle progression and survival.

Cell Cycle Arrest

A key cellular effect of this compound is the induction of cell cycle arrest at the G1/S transition phase[4][5][6]. This is in contrast to other PTP inhibitors like sodium orthovanadate, which typically cause arrest at the G2/M boundary[4]. The G1/S arrest is a direct consequence of the inhibition of specific PTPs that are critical for the progression from the G1 to the S phase of the cell cycle.

Apoptosis Induction

Inhibition of protein tyrosine phosphatases can lead to the induction of apoptosis, or programmed cell death. While the precise pathways through which this compound induces apoptosis are not fully elucidated, it is known to enhance the overall level of phosphotyrosine in cells, a condition that can trigger apoptotic signaling cascades[4].

Signaling Pathways

The mechanism of action of this compound involves the modulation of key signaling pathways regulated by its target PTPs.

Inhibition of PTPs and Downstream Signaling

By inhibiting PTPs such as PTP-1B, CD45, and VHR, this compound prevents the dephosphorylation of their respective substrates. This leads to a sustained phosphorylation state and activation of downstream signaling pathways that can ultimately result in cell cycle arrest and apoptosis.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the mechanism of action of this compound.

PTP Inhibition Assay (In Vitro)

This assay is used to determine the IC50 values of this compound against specific PTPs.

Materials:

-

Recombinant PTP enzyme

-

Phosphopeptide substrate (e.g., p-nitrophenyl phosphate (pNPP) or a specific peptide substrate)

-

Assay buffer (e.g., Tris-HCl, pH 7.4, with DTT and EDTA)

-

This compound stock solution (in DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a serial dilution of this compound in the assay buffer.

-

Add the recombinant PTP enzyme to each well of the microplate.

-

Add the different concentrations of this compound to the wells. Include a control with no inhibitor.

-

Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the reaction by adding the phosphopeptide substrate to each well.

-

Incubate for a specific time (e.g., 30 minutes) at the controlled temperature.

-

Stop the reaction (e.g., by adding a strong base like NaOH if using pNPP).

-

Measure the absorbance (for colorimetric substrates) or fluorescence at the appropriate wavelength using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration.

Cell Cycle Analysis

This protocol is used to determine the effect of this compound on cell cycle progression.

Materials:

-

Cell line of interest (e.g., a cancer cell line)

-

Cell culture medium and supplements

-

This compound stock solution

-

Phosphate-buffered saline (PBS)

-

Fixation solution (e.g., 70% ethanol)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in culture plates and allow them to adhere overnight.

-

Treat the cells with different concentrations of this compound for a specified time (e.g., 24 or 48 hours). Include a vehicle-treated control.

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by resuspending them in ice-cold 70% ethanol and incubating at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS.

-

Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.

-

Analyze the stained cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Conclusion

This compound is a potent inhibitor of several protein tyrosine phosphatases, leading to cell cycle arrest at the G1/S transition and the potential induction of apoptosis. Its mechanism of action is complex and may involve promiscuous inhibition through aggregation. This technical guide provides a foundational understanding for researchers utilizing this compound as a tool to investigate PTP-mediated signaling pathways and for those in the field of drug development exploring PTPs as therapeutic targets. Further research is warranted to fully elucidate the specific downstream signaling events and the therapeutic potential of this and related compounds.

References

- 1. Is Rk-682 A Promiscuous Enzyme Inhibitor? Synthesis And In Vitro Evaluation Of Protein Tyrosine Phosphatase Inhibition Of Racemic Rk-682 And Analogues [repositorioslatinoamericanos.uchile.cl]

- 2. Is RK-682 a promiscuous enzyme inhibitor? Synthesis and in vitro evaluation of protein tyrosine phosphatase inhibition of racemic RK-682 and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. RK-682, a potent inhibitor of tyrosine phosphatase, arrested the mammalian cell cycle progression at G1phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. RK-682, protein tyrosine phosphatase (PTP) inhibitor (CAS 150627-37-5) | Abcam [abcam.com]

- 6. msesupplies.com [msesupplies.com]

An In-Depth Technical Guide to (Rac)-RK-682

(Rac)-RK-682 is a racemic mixture of the natural product RK-682, a potent inhibitor of protein tyrosine phosphatases (PTPs). This guide provides a comprehensive overview of its biochemical properties, mechanism of action, and relevant experimental protocols for researchers, scientists, and drug development professionals.

Core Properties and Data

This compound is a synthetic compound widely used in research to study the roles of various PTPs in cellular signaling. Its fundamental characteristics and inhibitory activities are summarized below.

| Property | Value |

| Chemical Name | (Rac)-3-Hexadecanoyl-5-hydroxymethyltetronic acid |

| Molecular Formula | C₂₁H₃₆O₅ |

| Molecular Weight | 368.51 g/mol [1] |

| CAS Number | 154639-24-4 |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO and ethanol |

| Storage | Store at -20°C for long-term stability |

The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The reported IC₅₀ values for this compound against various protein tyrosine phosphatases are presented below.

| Target PTP | IC₅₀ (µM) | Reference |

| Protein Tyrosine Phosphatase 1B (PTP-1B) | 8.6 | [1] |

| Low Molecular Weight PTP (LMW-PTP) | 12.4 | [1] |

| Cell Division Cycle 25B (CDC-25B) | 0.7 | [1] |

| CD45 | 54 | [2] |

| Vaccinia H1-Related (VHR) | 2.0 | [2] |

Note: It is important to recognize that RK-682 has been identified as a potential promiscuous inhibitor, meaning its inhibitory action may not be solely due to specific binding to the active site of the phosphatase. Studies have shown that it can form aggregates that contribute to its inhibitory effect, and this can be influenced by the presence of divalent cations in the assay buffer.

Mechanism of Action

This compound exerts its biological effects primarily through the inhibition of protein tyrosine phosphatases. PTPs are a group of enzymes that remove phosphate groups from tyrosine residues on proteins, a process known as dephosphorylation. By inhibiting PTPs, this compound leads to an increase in the phosphorylation levels of key signaling proteins, thereby modulating various cellular processes.

PTPs, particularly PTP1B, are critical negative regulators of several signaling pathways, including the MAPK and PI3K/Akt pathways. These pathways are essential for cell proliferation, survival, and differentiation. By inhibiting PTP1B, this compound can lead to the sustained activation of these pathways.

Figure 1: Simplified signaling pathway showing the inhibitory effect of this compound on PTP1B, leading to the activation of the PI3K/Akt and MAPK pathways.

This compound has been shown to arrest the mammalian cell cycle at the G1/S transition.[2] This effect is likely mediated by its inhibition of specific PTPs, such as Cdc25 phosphatases, which are key regulators of cell cycle progression. By inhibiting these phosphatases, this compound prevents the activation of cyclin-dependent kinases (CDKs) that are necessary for entry into the S phase.

Figure 2: Diagram illustrating the G1/S cell cycle arrest induced by this compound through the inhibition of Cdc25 phosphatases.

Experimental Protocols

This section provides a detailed methodology for a key experiment involving this compound: the determination of its IC₅₀ value against a protein tyrosine phosphatase using a colorimetric assay.

This protocol is adapted for a generic PTP using the substrate p-nitrophenyl phosphate (pNPP), which is dephosphorylated to the yellow-colored p-nitrophenol (pNP).

Materials:

-

Purified protein tyrosine phosphatase (e.g., PTP1B)

-

This compound stock solution (in DMSO)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT)

-

p-Nitrophenyl phosphate (pNPP) substrate solution

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Workflow for IC₅₀ Determination:

Figure 3: Experimental workflow for determining the IC₅₀ value of this compound.

Detailed Procedure:

-

Prepare Serial Dilutions: Prepare a series of dilutions of the this compound stock solution in the assay buffer. A typical concentration range would span several orders of magnitude around the expected IC₅₀ value. Also, prepare a control well with only the assay buffer and DMSO (vehicle control).

-

Plate Setup: To a 96-well microplate, add the diluted this compound solutions to their respective wells.

-

Enzyme Addition: Add the purified PTP enzyme to each well.

-

Pre-incubation: Pre-incubate the plate at room temperature for a defined period (e.g., 10 minutes) to allow the inhibitor to interact with the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the pNPP substrate solution to all wells.

-

Incubation: Incubate the plate at 37°C for a specific time (e.g., 30 minutes). The incubation time should be within the linear range of the reaction.

-

Stop Reaction: Stop the reaction by adding a stop solution (e.g., 1 M NaOH), which also enhances the color of the p-nitrophenol product.

-

Absorbance Measurement: Measure the absorbance of each well at 405 nm using a microplate reader.

-

Data Analysis:

-

Subtract the absorbance of the blank (no enzyme) from all readings.

-

Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control (0% inhibition).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

-

Conclusion

This compound is a valuable research tool for studying the roles of protein tyrosine phosphatases in various cellular processes. Its ability to inhibit a range of PTPs and consequently modulate key signaling pathways and cell cycle progression makes it a subject of interest in drug discovery and development. However, researchers should be mindful of its potential for promiscuous inhibition and design experiments accordingly to ensure the validity of their findings. This guide provides a foundational understanding of this compound, its properties, and the experimental approaches to investigate its activity, serving as a resource for the scientific community.

References

(Rac)-RK-682: A Technical Guide to its Discovery, Origin, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, origin, and biological characterization of (Rac)-RK-682, a potent inhibitor of protein tyrosine phosphatases (PTPs). The document details the microbial origin of the compound, its inhibitory activity against various PTPs, and its effect on the mammalian cell cycle. This guide includes structured data tables for quantitative analysis, detailed experimental protocols for key assays, and visualizations of the relevant biological pathways and experimental workflows.

Introduction

This compound, chemically identified as 3-hexadecanoyl-5-hydroxymethyl-tetronic acid, is a natural product that has garnered significant interest due to its specific inhibitory activity against protein tyrosine phosphatases. PTPs are a crucial class of enzymes that, in conjunction with protein tyrosine kinases, regulate a wide array of cellular processes. The dysregulation of PTP activity has been implicated in numerous diseases, including cancer, diabetes, and autoimmune disorders, making them attractive targets for therapeutic intervention.

RK-682 was first isolated from a microbial source and was found to effectively inhibit several members of the PTP family.[1] Its mode of action involves the arrest of the mammalian cell cycle at the G1/S transition, highlighting its potential as a lead compound in the development of novel therapeutics.[1]

Discovery and Origin

This compound is a secondary metabolite produced by the bacterium Streptomyces sp. 88-682.[1] The producing organism was isolated from a soil sample, a common source of microorganisms that produce a diverse array of bioactive compounds.

Fermentation and Isolation

The production of RK-682 is achieved through the fermentation of Streptomyces sp. 88-682. While the original 1995 publication by Hamaguchi et al. lacks a detailed public record of the fermentation and isolation protocol, subsequent research citing this work provides a methodology for its production and extraction.

Experimental Protocol: Fermentation and Extraction of RK-682

-

Culture Medium: Streptomyces sp. 88-682 is cultured on TWM agar medium with the following composition: 0.5% glucose, 1% sucrose, 0.5% tryptone, 0.25% yeast extract, 0.0036% EDTA, and 2% agar. The pH of the medium is adjusted to 7.1.

-

Incubation: The culture is incubated at 28°C for 6 days.

-

Extraction: Following incubation, the culture is filtered. The filtrate is then extracted with two volumes of ethyl acetate.

-

Purification: The ethyl acetate extract is evaporated to dryness. The resulting residue is then redissolved in methanol for further analysis and purification.

Biological Activity and Mechanism of Action

RK-682 is a potent inhibitor of several protein tyrosine phosphatases. Its inhibitory activity has been quantified against a range of PTPs, demonstrating varying degrees of potency.

Quantitative Data: PTP Inhibitory Activity of this compound

| Target Enzyme | IC50 (µM) |

| CD45 | 54 |

| VHR | 2.0 |

| PTP-1B | 8.6 |

| LMW-PTP | 12.4 |

| CDC-25B | 0.7 |

Data compiled from multiple sources.

Mechanism of Action: Cell Cycle Arrest

RK-682 exerts its biological effect by arresting the mammalian cell cycle at the G1/S transition phase.[1] This is a critical checkpoint that controls the cell's commitment to DNA replication and division. By inhibiting PTPs that are essential for the progression through this checkpoint, RK-682 effectively halts cell proliferation. This contrasts with other PTP inhibitors like sodium orthovanadate, which arrests the cell cycle at the G2/M boundary.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments used in the characterization of this compound.

Protein Tyrosine Phosphatase Inhibition Assay

This protocol is a representative method for determining the inhibitory activity of compounds against PTPs using p-nitrophenyl phosphate (pNPP) as a substrate.

-

Materials:

-

Purified PTP enzyme (e.g., CD45, VHR)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT)

-

p-Nitrophenyl phosphate (pNPP) solution

-

This compound stock solution (dissolved in DMSO)

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well microplate, add the PTP enzyme to each well.

-

Add the different concentrations of this compound to the wells. Include a control with no inhibitor.

-

Pre-incubate the enzyme and inhibitor at room temperature for 10-15 minutes.

-

Initiate the reaction by adding the pNPP solution to each well.

-

Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding a suitable stop solution (e.g., 1 M NaOH).

-

Measure the absorbance at 405 nm using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of RK-682 and determine the IC50 value.

-

Cell Cycle Analysis

This protocol describes a standard method for analyzing the cell cycle distribution of a cell line (e.g., Ball-1 human B cell leukemia) treated with this compound using propidium iodide (PI) staining and flow cytometry.

-

Materials:

-

Ball-1 cells

-

Cell culture medium

-

This compound

-

Phosphate-buffered saline (PBS)

-

70% cold ethanol

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

-

-

Procedure:

-

Culture Ball-1 cells in the appropriate medium.

-

Treat the cells with various concentrations of this compound for a specified time (e.g., 24 hours). Include an untreated control.

-

Harvest the cells by centrifugation.

-

Wash the cells with PBS.

-

Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol and incubating at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS.

-

Resuspend the cells in the PI staining solution and incubate in the dark at room temperature for 30 minutes.

-

Analyze the stained cells using a flow cytometer.

-

The DNA content of the cells is measured, and the percentage of cells in the G1, S, and G2/M phases of the cell cycle is determined using appropriate software.

-

Visualizations

The following diagrams illustrate the key concepts related to the discovery and mechanism of action of this compound.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on (Rac)-RK-682 and its Target Protein Tyrosine Phosphatases

This compound is a potent inhibitor of several protein tyrosine phosphatases (PTPs), playing a significant role in cell cycle regulation and signal transduction research. This technical guide provides a comprehensive overview of this compound, its target PTPs, its mechanism of action, and detailed experimental protocols.

Introduction

This compound, a racemic mixture of the natural product RK-682 isolated from Streptomyces sp. 88-682, is a 3-hexadecanoyl-5-hydroxymethyl-tetronic acid.[1] It has been identified as a competitive inhibitor of multiple protein tyrosine phosphatases, making it a valuable tool for studying the roles of these enzymes in various cellular processes.[2] This document outlines the inhibitory activity of this compound, the signaling pathways of its primary targets, and methodologies for its use in research settings.

Chemical Structure

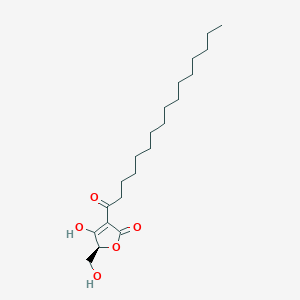

The chemical structure of the active monomer of this compound is presented below.

Caption: Chemical structure of this compound.

Mechanism of Action

This compound functions as a competitive inhibitor of its target PTPs.[2] Kinetic analyses have revealed that for some PTPs, such as Vaccinia H1-Related (VHR) phosphatase, two molecules of RK-682 may be required to inhibit a single enzyme molecule.[2]

It is crucial to note that this compound has been reported to be a potential promiscuous inhibitor, exhibiting a tendency to form aggregates in solution, a behavior dependent on the acyl side chain length.[3] This aggregation can influence its inhibitory activity, and the presence of divalent cations like magnesium in assay buffers can diminish its potency.[3] This suggests that its mechanism of inhibition may not be solely dependent on binding to the catalytic site of the PTPs.[3]

Quantitative Data: Inhibitory Activity of this compound

The inhibitory potency of this compound against various protein tyrosine phosphatases is summarized in the table below. The IC50 values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%.

| Target Protein Tyrosine Phosphatase | IC50 (µM) |

| Cell Division Cycle 25B (CDC25B) | 0.7[4] |

| Vaccinia H1-Related (VHR) | 2.0[1] |

| Protein Tyrosine Phosphatase 1B (PTP1B) | 8.6[4] |

| Low Molecular Weight PTP (LMW-PTP) | 12.4[4] |

| CD45 | 54[1] |

| Cell Division Cycle 25A (CDC25A) | 34 |

| Other Enzymes | |

| Phospholipase A2 (PLA2) | 16 |

| Heparanase | 17 |

| HIV-1 Protease | 84 |

Target Protein Tyrosine Phosphatases and Their Signaling Pathways

Vaccinia H1-Related (VHR) Phosphatase and the ERK/MAPK Signaling Pathway

VHR, a dual-specificity phosphatase, is a negative regulator of the Extracellular signal-regulated kinase (ERK) pathway, a key component of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade. VHR dephosphorylates and inactivates ERK1/2.[2] Inhibition of VHR by this compound leads to sustained activation of the ERK/MAPK pathway.

Caption: VHR's role in the ERK/MAPK signaling pathway and its inhibition by this compound.

Cell Division Cycle 25B (CDC25B) and Cell Cycle Regulation

CDC25B is a dual-specificity phosphatase that plays a critical role in the G2/M transition of the cell cycle. It activates the Cyclin B/CDK1 complex by removing inhibitory phosphate groups, thereby promoting entry into mitosis. This compound is a potent inhibitor of CDC25B, leading to cell cycle arrest at the G1/S transition.[1][4]

Caption: CDC25B's role in the G2/M transition and its inhibition by this compound.

Protein Tyrosine Phosphatase 1B (PTP1B) and Insulin Signaling

PTP1B is a key negative regulator of the insulin signaling pathway. It dephosphorylates the insulin receptor (IR) and insulin receptor substrate (IRS) proteins, attenuating the downstream signaling cascade that leads to glucose uptake. Inhibition of PTP1B by this compound can enhance insulin sensitivity.

Caption: PTP1B's role in insulin signaling and its inhibition by this compound.

Experimental Protocols

The following are generalized protocols for in vitro PTP inhibition assays. Specific conditions for use with this compound may require optimization.

General Workflow for PTP Inhibition Assay

Caption: General workflow for a protein tyrosine phosphatase inhibition assay.

Protocol 1: Colorimetric PTP Inhibition Assay using p-Nitrophenyl Phosphate (pNPP)

This protocol is adapted from standard procedures for measuring PTP activity.

Materials:

-

Purified PTP enzyme (e.g., PTP1B, VHR)

-

Assay Buffer: 50 mM Tris-HCl (pH 7.0), 100 mM NaCl, 1 mM EDTA, 1 mM DTT

-

This compound stock solution (in DMSO)

-

p-Nitrophenyl Phosphate (pNPP) substrate solution (in Assay Buffer)

-

Stop Solution: 1 M NaOH

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Prepare serial dilutions of this compound in Assay Buffer. Include a vehicle control (DMSO without inhibitor).

-

To each well of a 96-well plate, add:

-

50 µL of Assay Buffer

-

10 µL of this compound dilution or vehicle

-

20 µL of purified PTP enzyme solution

-

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding 20 µL of pNPP solution to each well.

-

Incubate the plate at 37°C for 15-30 minutes.

-

Stop the reaction by adding 50 µL of 1 M NaOH to each well.

-

Measure the absorbance at 405 nm using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Protocol 2: Fluorometric PTP Inhibition Assay using a Fluorescent Substrate

This protocol utilizes a fluorogenic substrate for enhanced sensitivity.

Materials:

-

Purified PTP enzyme (e.g., CDC25B)

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 1 mM EDTA, 1 mM DTT

-

This compound stock solution (in DMSO)

-

Fluorogenic substrate (e.g., 6,8-Difluoro-4-Methylumbelliferyl Phosphate - DiFMUP)

-

96-well black, opaque microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare serial dilutions of this compound in Assay Buffer. Include a vehicle control (DMSO).

-

To each well of a 96-well black microplate, add:

-

50 µL of Assay Buffer

-

10 µL of this compound dilution or vehicle

-

20 µL of purified PTP enzyme solution

-

-

Pre-incubate the plate at room temperature for 10 minutes, protected from light.

-

Initiate the reaction by adding 20 µL of the fluorogenic substrate solution.

-

Immediately place the plate in a fluorescence microplate reader and measure the increase in fluorescence intensity over time (kinetic assay) or after a fixed incubation period (endpoint assay).

-

Determine the initial reaction velocities (slopes of the kinetic curves) for each inhibitor concentration.

-

Calculate the percentage of inhibition and the IC50 value.

Conclusion

This compound is a versatile and potent inhibitor of several key protein tyrosine phosphatases. Its ability to modulate critical signaling pathways, such as the ERK/MAPK cascade, cell cycle progression, and insulin signaling, makes it an invaluable tool for researchers in cell biology, oncology, and metabolic diseases. When using this compound, it is important to consider its potential for promiscuous inhibition via aggregation and to design experiments accordingly. The information and protocols provided in this guide serve as a comprehensive resource for the effective application of this compound in a research setting.

References

- 1. RK-682, a potent inhibitor of tyrosine phosphatase, arrested the mammalian cell cycle progression at G1phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Is RK-682 a promiscuous enzyme inhibitor? Synthesis and in vitro evaluation of protein tyrosine phosphatase inhibition of racemic RK-682 and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

(Rac)-RK-682: A Technical Guide to its Biological Activity

(Rac)-RK-682 is a naturally derived, competitive protein tyrosine phosphatase (PTP) inhibitor with significant biological activities, including cell cycle arrest. This document provides a comprehensive overview of its mechanism of action, quantitative inhibitory data, and detailed experimental protocols for researchers, scientists, and drug development professionals.

Executive Summary

This compound, a racemic mixture of the natural product RK-682 (3-hexadecanoyl-5-hydroxymethyl-tetronic acid), has been identified as a selective inhibitor of several protein tyrosine phosphatases (PTPs). Its primary targets include Vaccinia H1-Related (VHR) phosphatase and CD45, with inhibitory effects also observed against Protein Tyrosine Phosphatase 1B (PTP1B), Low Molecular Weight Protein Tyrosine Phosphatase (LMW-PTP), and Cell Division Cycle 25B (CDC25B). The inhibition of these PTPs, particularly VHR, leads to the modulation of downstream signaling pathways, most notably the Mitogen-Activated Protein Kinase (MAPK) cascade. A significant cellular outcome of RK-682 activity is the induction of cell cycle arrest at the G1 phase. Recent studies suggest a complex mechanism of inhibition that may involve the formation of molecular aggregates, warranting careful consideration in experimental design.

Quantitative Inhibitory Activity

The inhibitory potency of this compound has been quantified against a panel of PTPs. The half-maximal inhibitory concentration (IC50) values are summarized in the table below. It is important to note that different studies have reported values for either the natural product RK-682 or its racemic form, which may contribute to variations in reported potency.

| Target Enzyme | This compound IC50 (µM) | Reference(s) |

| VHR (DUSP3) | 2.0 | [1] |

| CD45 | 54 | [1] |

| PTP1B | 8.6 | |

| LMW-PTP | 12.4 | |

| CDC25B | 0.7 |

Mechanism of Action and Signaling Pathways

This compound exerts its biological effects primarily through the competitive inhibition of protein tyrosine phosphatases. The key signaling pathways affected are detailed below.

Inhibition of VHR and Modulation of the MAPK Pathway

VHR, also known as Dual Specificity Phosphatase 3 (DUSP3), is a critical negative regulator of the MAPK signaling pathway. VHR dephosphorylates and inactivates key kinases in this cascade, including Extracellular signal-regulated kinases (ERK) and c-Jun N-terminal kinases (JNK). By inhibiting VHR, RK-682 leads to the sustained phosphorylation and activation of ERK and JNK. This prolonged activation of the MAPK pathway is a crucial factor in the observed G1 phase cell cycle arrest.

Inhibition of CD45 and Modulation of T-Cell Receptor Signaling

CD45 is a transmembrane PTP essential for T-cell and B-cell antigen receptor signaling. It activates Src family kinases, such as Lck and Fyn, by dephosphorylating an inhibitory tyrosine residue. Inhibition of CD45 by RK-682 can therefore modulate the immune response by interfering with lymphocyte activation.

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the biological activity of this compound.

Protein Tyrosine Phosphatase (PTP) Inhibition Assay (IC50 Determination)

This protocol describes a general method for determining the IC50 of this compound against a PTP, such as PTP1B, using the chromogenic substrate p-nitrophenyl phosphate (pNPP).

Materials:

-

Recombinant human PTP1B

-

This compound

-

pNPP (p-nitrophenyl phosphate)

-

Assay Buffer: 50 mM citrate, pH 6.0, containing 0.1 M NaCl, 1 mM EDTA, and 1 mM DTT

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of the this compound stock solution in the assay buffer to create a range of inhibitor concentrations.

-

In a 96-well plate, add 20 µL of each inhibitor dilution to triplicate wells. Include wells with assay buffer and DMSO as a no-inhibitor control.

-

Add 60 µL of pre-warmed assay buffer containing a known concentration of recombinant PTP1B to each well.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding 20 µL of a pre-warmed pNPP solution (final concentration at or below the Km for the enzyme) to each well.

-

Immediately measure the absorbance at 405 nm and continue to take readings at regular intervals (e.g., every minute) for 15-30 minutes.

-

Calculate the initial reaction velocity (V₀) for each inhibitor concentration by determining the linear rate of change in absorbance over time.

-

Plot the percentage of inhibition (relative to the no-inhibitor control) against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol details the analysis of cell cycle distribution in a suspension cell line, such as the human B-cell leukemia line Ball-1, following treatment with this compound.

Materials:

-

Ball-1 cells

-

This compound

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed Ball-1 cells at a density of 0.5 x 10⁶ cells/mL in complete culture medium.

-

Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 20 µM) for a specified duration (e.g., 24, 48 hours).

-

Harvest the cells by centrifugation at 300 x g for 5 minutes.

-

Wash the cell pellet once with ice-cold PBS.

-

Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol, adding it dropwise while gently vortexing.

-

Incubate the fixed cells at -20°C for at least 2 hours (or overnight).

-

Centrifuge the fixed cells and wash the pellet with PBS.

-

Resuspend the cell pellet in 0.5 mL of PI staining solution.

-

Incubate at room temperature for 30 minutes in the dark.

-

Analyze the stained cells using a flow cytometer, collecting data from at least 10,000 events per sample.

-

Use appropriate software to model the cell cycle distribution and quantify the percentage of cells in the G1, S, and G2/M phases.

Western Blot Analysis of MAPK Pathway Activation

This protocol is for assessing the phosphorylation status of ERK and JNK in a cell line treated with this compound.

Materials:

-

Treated and untreated cell pellets

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-phospho-ERK, anti-total-ERK, anti-phospho-JNK, anti-total-JNK, and a loading control (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Lyse the cell pellets in RIPA buffer on ice for 30 minutes.

-

Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Determine the protein concentration of the supernatants using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK) overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the ECL substrate and visualize the protein bands using an imaging system.

-

Strip the membrane and re-probe with antibodies for total ERK, and repeat the process for JNK and the loading control.

-

Quantify the band intensities to determine the relative levels of phosphorylated proteins.

Conclusion

This compound is a valuable research tool for studying the roles of protein tyrosine phosphatases in cell signaling and cell cycle regulation. Its ability to inhibit VHR and subsequently modulate the MAPK pathway provides a mechanism for its observed G1 phase cell cycle arrest. The provided protocols offer a framework for the detailed investigation of its biological activities. Researchers should be mindful of the potential for promiscuous inhibition and aggregation when interpreting experimental results. Further studies on the specific interactions of RK-682 with its targets and its effects in various cellular contexts will continue to elucidate its full therapeutic potential.

References

(Rac)-RK-682: A Technical Guide to its Function in Cell Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-RK-682, a racemic mixture of the natural product RK-682 (3-hexadecanoyl-5-hydroxymethyl-tetronic acid), is a potent inhibitor of protein tyrosine phosphatases (PTPases).[1] Isolated from microbial metabolites, this compound has garnered significant interest within the research community for its ability to modulate critical cell signaling pathways, primarily through the inhibition of enzymes that dephosphorylate tyrosine residues on key signaling proteins. Its activity impacts fundamental cellular processes, including cell cycle progression, making it a valuable tool for studying signal transduction and a potential lead compound in drug discovery.[2] This technical guide provides an in-depth overview of the function of this compound in cell signaling, complete with quantitative data, detailed experimental protocols, and visualizations of the pathways it influences.

Mechanism of Action: Inhibition of Protein Tyrosine Phosphatases

This compound exerts its biological effects by competitively inhibiting a range of protein tyrosine phosphatases.[2] PTPs are a large family of enzymes that play crucial roles in regulating the phosphorylation state of proteins, thereby controlling their activity, localization, and interaction with other molecules. By inhibiting these phosphatases, this compound effectively increases the level of tyrosine phosphorylation on their respective substrates, leading to the modulation of various signaling cascades.

The inhibitory profile of this compound is selective, with varying potencies against different PTPs. This selectivity is a key aspect of its function and determines which signaling pathways are most affected by its presence.

Quantitative Data: Inhibitory Activity of this compound

The following table summarizes the known inhibitory concentrations (IC50) of this compound against various protein tyrosine phosphatases. This data provides a quantitative basis for understanding its selectivity and potency.

| Target Phosphatase | IC50 (µM) | Reference |

| CD45 | 54 | [2] |

| VHR (DUSP3) | 2.0 | [2] |

| PTP-1B | 8.6 | [1] |

| LMW-PTP | 12.4 | [1] |

| CDC25B | 0.7 | [1] |

| PLA2 | 16 | |

| HIV-1 Protease | 84 | |

| Heparanase | 17 |

Role in Cell Signaling

The inhibition of specific PTPs by this compound has profound effects on multiple signaling pathways that govern cell proliferation, differentiation, and survival.

Regulation of the MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a central signaling cascade that regulates a wide array of cellular processes, including cell growth and division. Several PTPs that are inhibited by this compound are known to negatively regulate this pathway.

-

VHR (DUSP3): Vaccinia H1-Related (VHR) phosphatase, a dual-specificity phosphatase, directly dephosphorylates and inactivates ERK1/2.[3][4] By inhibiting VHR, this compound leads to sustained activation of the ERK pathway.[3]

-

PTP-1B: Protein Tyrosine Phosphatase 1B can indirectly influence the MAPK/ERK pathway. It has been shown to dephosphorylate receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR) and Insulin Receptor (IR), which are upstream activators of the Ras-ERK cascade.[5][6][7] Inhibition of PTP-1B can therefore lead to enhanced and prolonged activation of ERK signaling in response to growth factors.

-

SHP-1 and SHP-2: Src homology region 2 domain-containing phosphatases 1 and 2 (SHP-1 and SHP-2) are also key regulators of RTK signaling. While their roles can be complex and context-dependent, they are known to modulate the MAPK/ERK pathway.[2][8][9] Inhibition of these phosphatases by this compound can thus impact ERK activation.

The sustained activation of the MAPK/ERK pathway due to PTP inhibition by this compound can lead to various cellular outcomes, including the induction of immediate-early genes like c-Fos, which are involved in cell proliferation and differentiation.

Cell Cycle Control

A hallmark function of this compound is its ability to arrest the cell cycle at the G1/S transition. This effect is primarily mediated through the inhibition of CDC25 phosphatases.

-

CDC25B: Cell Division Cycle 25B is a dual-specificity phosphatase that plays a critical role in activating cyclin-dependent kinases (CDKs) that drive cell cycle progression.[10][11][12] Specifically, CDC25B activates the CDK1/cyclin B complex, which is essential for entry into mitosis.[11][12] By potently inhibiting CDC25B, this compound prevents the activation of these CDKs, leading to a halt in the cell cycle at the G1 phase and preventing entry into the S phase where DNA replication occurs.

Regulation of B-cell Signaling

This compound is a known inhibitor of CD45, a transmembrane PTP that is crucial for B-cell antigen receptor (BCR) signaling.[1][13] CD45 regulates the activity of Src family kinases, which are essential for initiating the signaling cascade upon antigen binding to the BCR.[1][14][15] By inhibiting CD45, this compound can modulate B-cell activation, proliferation, and differentiation.[1][13]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the function of this compound.

Protein Tyrosine Phosphatase (PTP) Inhibition Assay

This protocol describes a general fluorescence-based assay to measure the inhibitory activity of this compound against a specific PTP.

Materials:

-

Purified recombinant PTP enzyme

-

Fluorogenic PTP substrate (e.g., 6,8-Difluoro-4-Methylumbelliferyl Phosphate - DiFMUP)

-

PTP assay buffer (e.g., 50 mM Bis-Tris, pH 6.0, 2 mM EDTA, 5 mM DTT)

-

This compound stock solution (in DMSO)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of this compound in PTP assay buffer.

-

Add 25 µL of the diluted this compound or vehicle (DMSO) to the wells of the microplate.

-

Add 50 µL of the PTP enzyme solution (at a pre-determined optimal concentration) to each well.

-

Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.

-

Initiate the reaction by adding 25 µL of the DiFMUP substrate solution to each well.

-

Immediately measure the fluorescence intensity at an excitation wavelength of 355 nm and an emission wavelength of 460 nm in kinetic mode for 30 minutes, or as an endpoint reading after a fixed time.

-

Calculate the rate of the enzymatic reaction and determine the percent inhibition for each concentration of this compound.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol details the steps to analyze the effect of this compound on the cell cycle distribution of a cell line.[16][17][18][19]

Materials:

-

Cell line of interest (e.g., human B cell leukemia, Ball-1)

-

Cell culture medium and supplements

-

This compound

-

Phosphate-buffered saline (PBS)

-

70% cold ethanol

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 24-48 hours).

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes.

-

Analyze the stained cells using a flow cytometer, acquiring data for at least 10,000 events per sample.

-

Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis of Protein Phosphorylation

This protocol outlines the procedure to detect changes in the phosphorylation status of specific proteins in response to this compound treatment.[20][21]

Materials:

-

Cell line of interest

-

This compound

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (phospho-specific and total protein)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with this compound as described for the cell cycle analysis.

-

Lyse the cells in lysis buffer on ice.

-

Determine the protein concentration of the lysates.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

To normalize the data, the membrane can be stripped and re-probed with an antibody against the total protein (e.g., anti-ERK).

Conclusion

This compound is a valuable chemical probe for dissecting the roles of protein tyrosine phosphatases in cellular signaling. Its ability to selectively inhibit key PTPs involved in the MAPK/ERK pathway and cell cycle regulation provides a powerful tool for researchers in cell biology and drug discovery. The quantitative data and detailed protocols provided in this guide are intended to facilitate the effective use of this compound in the laboratory and to further our understanding of the complex signaling networks that control cellular function. As research in this area continues, a deeper understanding of the therapeutic potential of targeting PTPs with compounds like this compound is anticipated.

References

- 1. The role of the protein tyrosine phosphatase CD45 in regulation of B lymphocyte activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Src homology 2 domain tyrosine phosphatases SHP-1 and SHP-2: diversified control of cell growth, inflammation, and injury - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Revisiting the roles of VHR/DUSP3 phosphatase in human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. PTP1B: a double agent in metabolism and oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Protein tyrosine phosphatase 1B in metabolic and cardiovascular diseases: from mechanisms to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Protein-tyrosine Phosphatase 1B Antagonized Signaling by Insulin-like Growth Factor-1 Receptor and Kinase BRK/PTK6 in Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antagonism or synergism. Role of tyrosine phosphatases SHP-1 and SHP-2 in growth factor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Tyrosine phosphatases Shp1 and Shp2 have unique and opposing roles in oligodendrocyte development - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Phosphatases and Kinases Regulating CDC25 Activity in the Cell Cycle: Clinical Implications of CDC25 Overexpression and Potential Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. taylorandfrancis.com [taylorandfrancis.com]

- 12. Therapeutic Targeting the Cell Division Cycle 25 (CDC25) Phosphatases in Human Acute Myeloid Leukemia — The Possibility to Target Several Kinases through Inhibition of the Various CDC25 Isoforms - PMC [pmc.ncbi.nlm.nih.gov]

- 13. CD45 links the B cell receptor with cell survival and is required for the persistence of germinal centers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pnas.org [pnas.org]

- 15. An extracatalytic function of CD45 in B cells is mediated by CD22 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 18. corefacilities.iss.it [corefacilities.iss.it]

- 19. wp.uthscsa.edu [wp.uthscsa.edu]

- 20. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 21. researchgate.net [researchgate.net]

(Rac)-RK-682 vs. RK-682: A Technical Guide to a Promiscuous PTP Inhibitor and its Natural Enantiomer

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth comparative analysis of the naturally occurring protein tyrosine phosphatase (PTP) inhibitor, RK-682, and its synthetic racemic counterpart, (Rac)-RK-682. While both entities are utilized in research as PTP inhibitors, significant differences in their biochemical behavior, particularly concerning promiscuous inhibition, necessitate a detailed understanding for accurate experimental design and interpretation. This document outlines their chemical properties, inhibitory activities against various PTPs, and the underlying mechanisms of action. Detailed experimental protocols for PTP inhibition assays, cell cycle analysis, and the detection of promiscuous inhibitors are provided. Furthermore, key signaling pathways affected by RK-682 are visualized through diagrams generated using the DOT language.

Introduction

RK-682, chemically identified as (R)-3-hexadecanoyl-5-hydroxymethyltetronic acid, is a natural product isolated from microbial metabolites.[1] It has garnered significant interest as a potent inhibitor of protein tyrosine phosphatases (PTPs), enzymes crucial for regulating a myriad of cellular processes.[2] Its synthetic counterpart, this compound, is a racemic mixture of the (R) and (S) enantiomers and is also widely used as a PTP inhibitor.[3]

Protein tyrosine phosphorylation is a key post-translational modification that governs cellular signaling pathways involved in cell growth, differentiation, and metabolism. Dysregulation of PTP activity is implicated in numerous diseases, including cancer, diabetes, and autoimmune disorders. Consequently, PTP inhibitors are valuable tools for both basic research and as potential therapeutic agents.

While both RK-682 and its racemic form inhibit PTPs, emerging evidence indicates that this compound can exhibit promiscuous inhibition through the formation of colloidal aggregates, a phenomenon with significant implications for its use as a specific inhibitor.[4][5] This guide aims to elucidate the key differences between the natural enantiomer and the racemic mixture, providing researchers with the necessary information to make informed decisions in their studies.

Chemical Structures and Properties

The fundamental difference between RK-682 and this compound lies in their stereochemistry. Natural RK-682 is the (R)-enantiomer, while this compound is an equal mixture of the (R) and (S) enantiomers.

-

RK-682: (R)-3-hexadecanoyl-5-hydroxymethyltetronic acid

-

This compound: (R,S)-3-hexadecanoyl-5-hydroxymethyltetronic acid

The chemical structure consists of a tetronic acid core, a hydrophilic head, and a long lipophilic acyl chain. This amphipathic nature is believed to contribute to its ability to form aggregates at higher concentrations.[6]

Comparative Inhibitory Activity

Both RK-682 and this compound have been shown to inhibit a range of protein tyrosine phosphatases. However, their potency and specificity can differ. The following table summarizes the reported IC50 values for both compounds against various PTPs. It is important to note that these values are compiled from different studies and experimental conditions may vary.

| Target PTPase | RK-682 (Natural, R-enantiomer) IC50 (µM) | This compound IC50 (µM) | Reference(s) |

| VHR (DUSP3) | 2.0 | - | [2] |

| CD45 | 54 | - | [2] |

| PTP1B | - | 8.6 | [3] |

| LMW-PTP | - | 12.4 | [3] |

| CDC25B | - | 0.7 | [3] |

A significant finding is that the inhibitory activity of this compound may not solely be due to specific binding to the active site of the phosphatase.[4] Studies have shown that this compound can form colloidal aggregates in solution, which can then sequester and non-specifically inhibit enzymes.[5] This promiscuous inhibition is a critical distinction from the expected mechanism of a specific inhibitor. The formation of these aggregates is dependent on factors such as the length of the acyl side chain and the presence of divalent cations.[4]

Signaling Pathways Modulated by RK-682

RK-682 exerts its biological effects by inhibiting PTPs, thereby modulating the phosphorylation state of key signaling proteins. Two well-documented pathways affected by RK-682 are the VHR/ERK signaling cascade and the G1/S cell cycle checkpoint.

Inhibition of the VHR/ERK Signaling Pathway

Vaccinia H1-Related (VHR) phosphatase, a dual-specificity phosphatase, is a known target of RK-682.[2] VHR dephosphorylates and inactivates Extracellular signal-Regulated Kinase (ERK), a key component of the MAPK/ERK pathway that regulates cell proliferation, differentiation, and survival.[7] By inhibiting VHR, RK-682 leads to sustained ERK phosphorylation and activation.

G1/S Cell Cycle Checkpoint Arrest

RK-682 has been shown to arrest the cell cycle at the G1/S transition.[2] This is likely a consequence of its PTP inhibitory activity, which leads to an increase in the overall phosphotyrosine levels in the cell. The G1/S checkpoint is a critical control point that ensures cells do not enter the DNA synthesis (S) phase with damaged DNA or under unfavorable conditions. The regulation of this checkpoint involves a complex interplay of cyclins, cyclin-dependent kinases (CDKs), and CDK inhibitors. PTPs, such as Cdc25A, play a crucial role in activating CDKs. By inhibiting these PTPs, RK-682 can prevent the activation of the CDK2-Cyclin E complex, which is essential for the G1/S transition.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound and RK-682.

Protein Tyrosine Phosphatase (PTP) Inhibition Assay

This protocol describes a general fluorescence-based assay to determine the inhibitory potency of compounds against a PTP.

Materials:

-

Recombinant PTP enzyme

-

Fluorogenic PTP substrate (e.g., DiFMUP)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.2, 100 mM NaCl, 5 mM DTT)

-

Test compounds (this compound, RK-682) dissolved in DMSO

-

384-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare a serial dilution of the test compounds in DMSO.

-

In the microplate, add 2 µL of the compound dilutions to the appropriate wells. For control wells, add 2 µL of DMSO.

-

Add 20 µL of the PTP enzyme solution (at a pre-determined optimal concentration in assay buffer) to all wells.

-

Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.

-

Initiate the reaction by adding 20 µL of the fluorogenic substrate solution (at its Km concentration in assay buffer) to all wells.

-

Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence intensity over time (kinetic read) at the appropriate excitation and emission wavelengths for the substrate.

-

Calculate the initial reaction rates (V) from the linear portion of the kinetic curves.

-

Determine the percent inhibition for each compound concentration relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol outlines the steps for analyzing the cell cycle distribution of cells treated with RK-682 using propidium iodide (PI) staining and flow cytometry.[8][9]

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

RK-682 (or this compound)

-

Phosphate-buffered saline (PBS)

-

70% cold ethanol

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in a 6-well plate and allow them to attach overnight.

-

Treat the cells with various concentrations of RK-682 (and a vehicle control, e.g., DMSO) for the desired time (e.g., 24 hours).

-

Harvest the cells by trypsinization and collect them by centrifugation.

-

Wash the cells once with cold PBS.

-

Resuspend the cell pellet in 500 µL of cold PBS.

-

While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.

-

Incubate the cells at -20°C for at least 2 hours (or overnight).

-

Centrifuge the fixed cells and discard the ethanol.

-

Wash the cells once with PBS.

-

Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubate the cells in the dark at room temperature for 30 minutes.

-

Analyze the stained cells using a flow cytometer.

-

Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.

Detection of Promiscuous Inhibition by Aggregation

This protocol is designed to determine if the inhibitory activity of a compound is due to the formation of aggregates.[10][11] It is based on the principle that detergent can disrupt these aggregates and reverse the inhibition.

Materials:

-

PTP enzyme and substrate (as in the PTP inhibition assay)

-

Test compound (this compound)

-

Assay buffer

-

Non-ionic detergent (e.g., Triton X-100)

-

384-well microplate

-

Plate reader

Procedure:

-

Perform a standard PTP inhibition assay as described in section 5.1 to determine the IC50 of the test compound.

-

Repeat the PTP inhibition assay in the presence of a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer.

-

Compare the dose-response curves and IC50 values obtained in the presence and absence of the detergent.

-

Interpretation: A significant rightward shift in the dose-response curve and an increase in the IC50 value in the presence of the detergent are indicative of promiscuous inhibition due to aggregation.

Conclusion

Researchers utilizing these compounds should be aware of these differences and employ appropriate controls, such as the detergent-based assay, to validate the mechanism of inhibition. The choice between the enantiomerically pure natural product and the racemic mixture should be guided by the specific research question and a thorough understanding of their distinct biochemical properties. This guide provides the foundational knowledge and experimental frameworks to facilitate rigorous and reproducible research in the field of PTP-mediated cellular signaling.

References

- 1. Solution-phase and solid-phase syntheses of enzyme inhibitor RK-682 and antibiotic agglomerins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. RK-682, a potent inhibitor of tyrosine phosphatase, arrested the mammalian cell cycle progression at G1phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Is RK-682 a promiscuous enzyme inhibitor? Synthesis and in vitro evaluation of protein tyrosine phosphatase inhibition of racemic RK-682 and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Design and synthesis of a dimeric derivative of RK-682 with increased inhibitory activity against VHR, a dual-specificity ERK phosphatase: implications for the molecular mechanism of the inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. cancer.wisc.edu [cancer.wisc.edu]

- 9. corefacilities.iss.it [corefacilities.iss.it]

- 10. A Detergent-Based Assay for the Detection of Promiscuous Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

(Rac)-RK-682: A Technical Guide to a Promiscuous Protein Tyrosine Phosphatase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-RK-682, the racemic form of the natural product RK-682 (3-hexadecanoyl-5-hydroxymethyl-tetronic acid), is a microbial metabolite that has garnered significant attention as a potent inhibitor of protein tyrosine phosphatases (PTPases).[1][2] PTPases are a crucial class of enzymes that, in concert with protein tyrosine kinases, regulate the phosphorylation state of tyrosine residues on proteins. This dynamic process is fundamental to a vast array of cellular signaling pathways that govern cell growth, differentiation, metabolism, and apoptosis. Dysregulation of PTPase activity is implicated in numerous human diseases, including cancer, diabetes, and inflammatory disorders, making them attractive targets for therapeutic intervention.[3] This technical guide provides a comprehensive overview of the scientific literature on this compound, focusing on its synthesis, biological activity, and mechanism of action, with a particular emphasis on quantitative data, experimental protocols, and its impact on cellular signaling pathways.

Chemical Properties and Synthesis

This compound is a synthetic racemate of the naturally occurring RK-682.[1] While the detailed, step-by-step synthesis of the racemic mixture is often adapted from the asymmetric synthesis of the individual enantiomers, a general procedure involves the acylation of a tetronic acid precursor.

Experimental Protocol: Synthesis of this compound (General Approach)

This protocol is a generalized representation based on synthetic strategies for similar 3-acyltetronic acid derivatives.

Materials:

-

5-hydroxymethyltetronic acid

-

Hexadecanoyl chloride

-

A suitable base (e.g., pyridine, triethylamine)

-

Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)

-

Reagents for work-up and purification (e.g., hydrochloric acid, sodium bicarbonate, magnesium sulfate, silica gel)

Procedure:

-

Preparation of the Tetronic Acid Salt: Dissolve 5-hydroxymethyltetronic acid in an anhydrous solvent and cool the solution in an ice bath. Add a suitable base to deprotonate the hydroxyl group of the tetronic acid, forming the corresponding salt.

-

Acylation: To the cooled solution of the tetronic acid salt, add hexadecanoyl chloride dropwise with continuous stirring. The reaction mixture is then allowed to warm to room temperature and stirred for a specified period to ensure complete acylation.

-

Work-up: Upon completion of the reaction (monitored by thin-layer chromatography), the reaction mixture is quenched with a dilute acid solution (e.g., 1M HCl) to neutralize the excess base. The organic layer is separated, washed sequentially with water and brine, and then dried over anhydrous magnesium sulfate.

-

Purification: The crude product is obtained by evaporating the solvent under reduced pressure. Purification is typically achieved by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to yield this compound as a pure compound.

Biological Activity and Quantitative Data

This compound exhibits inhibitory activity against a range of protein tyrosine phosphatases. The following tables summarize the reported quantitative data for its inhibitory potency.

| Target Phosphatase | IC50 (µM) | Source |

| Protein Tyrosine Phosphatase 1B (PTP-1B) | 8.6 | [1] |

| Low Molecular Weight PTP (LMW-PTP) | 12.4 | [1] |

| Cell Division Cycle 25B (CDC-25B) | 0.7 | [1] |

| CD45 | 54 | |

| Vaccinia H1-Related (VHR) | 2.0 |

Table 1: Inhibitory Potency (IC50) of this compound against various Protein Tyrosine Phosphatases.

Mechanism of Action and Promiscuous Inhibition

While initially characterized as a specific PTPase inhibitor, further studies have revealed that this compound can act as a promiscuous inhibitor.[3] This promiscuity is attributed to its tendency to form aggregates in solution, which can then non-specifically sequester and inhibit enzymes.[3] The formation of these aggregates is dependent on the concentration of the compound and the composition of the assay buffer, including the presence of divalent cations like magnesium.[3] This behavior warrants caution when interpreting in vitro inhibition data and highlights the importance of appropriate experimental controls.

Impact on Cellular Signaling and Processes

The inhibitory activity of this compound against key PTPases has significant consequences for cellular signaling and function.

Inhibition of VHR and Regulation of the ERK/MAPK Pathway

One of the well-characterized targets of RK-682 is Vaccinia H1-Related (VHR) phosphatase, a dual-specificity phosphatase that dephosphorylates and inactivates the extracellular signal-regulated kinases 1 and 2 (ERK1/2).[4] By inhibiting VHR, RK-682 leads to a sustained activation of the ERK/MAPK signaling pathway, which plays a central role in cell proliferation, differentiation, and survival.

References

- 1. RK-682, a potent inhibitor of tyrosine phosphatase, arrested the mammalian cell cycle progression at G1phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Is RK-682 a promiscuous enzyme inhibitor? Synthesis and in vitro evaluation of protein tyrosine phosphatase inhibition of racemic RK-682 and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Design and synthesis of a dimeric derivative of RK-682 with increased inhibitory activity against VHR, a dual-specificity ERK phosphatase: implications for the molecular mechanism of the inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

(Rac)-RK-682: A Technical Guide to Its Role in Cell Cycle Arrest

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of (Rac)-RK-682, a potent inhibitor of protein tyrosine phosphatases (PTPases), and its specific role in inducing cell cycle arrest. We will delve into its mechanism of action, the signaling pathways it modulates, and provide detailed experimental protocols for its study.

Introduction to this compound

This compound, chemically known as 3-hexadecanoyl-5-hydroxymethyl-tetronic acid, is a natural product isolated from microbial metabolites.[1] It functions as a broad-spectrum inhibitor of protein tyrosine phosphatases.[2] The designation "(Rac)" indicates that the compound is a racemic mixture of its stereoisomers. Its ability to interfere with key regulatory enzymes of the cell cycle, particularly the Cdc25 family of phosphatases, makes it a valuable tool for cancer research and a potential lead compound for therapeutic development.

The primary mechanism by which this compound exerts its anti-proliferative effects is by inducing arrest at specific phases of the cell cycle. Notably, it has been shown to inhibit the G1/S transition, preventing cells from entering the DNA synthesis (S) phase.[1] This is achieved by inhibiting dual-specificity phosphatases that are critical for the activation of cyclin-dependent kinases (CDKs), the master regulators of cell cycle progression.[3][4]

Mechanism of Action: Inhibition of Cdc25 Phosphatases

The cell division cycle 25 (Cdc25) family of proteins are dual-specificity phosphatases that activate cyclin-dependent kinase (CDK) complexes by removing inhibitory phosphate groups from threonine and tyrosine residues.[4][5] This activation is a prerequisite for progression through cell cycle checkpoints. The Cdc25 family has three main isoforms in mammals:

-

Cdc25A: Primarily regulates the G1/S transition by activating the Cdk2/cyclin E and Cdk2/cyclin A complexes.[3][6]

-

Cdc25B: Believed to be a "starter" phosphatase that initiates the activation of Cdk1/cyclin B at the G2/M transition.[3][7]

-

Cdc25C: Maintains the activity of Cdk1/cyclin B to ensure progression through mitosis.[7]

This compound is a potent inhibitor of Cdc25B and also shows activity against other phosphatases.[2] By inhibiting Cdc25A, RK-682 prevents the activation of Cdk2, which is essential for the G1 to S phase transition.[1][6] This leads to an accumulation of cells in the G1 phase of the cell cycle.

Signaling Pathways and Cell Cycle Arrest

The progression from the G1 to the S phase is a tightly regulated process controlled by the interplay of cyclins, CDKs, and their inhibitors. The retinoblastoma protein (Rb) acts as a critical gatekeeper. In its active, hypophosphorylated state, Rb binds to the E2F transcription factor, preventing the expression of genes required for DNA synthesis. Phosphorylation of Rb by CDK4/6 and subsequently by CDK2/cyclin E complexes inactivates it, releasing E2F and allowing the cell to enter the S phase.[5][8]

Cdc25A is responsible for activating the CDK2/cyclin E complex.[6] RK-682 disrupts this pathway by directly inhibiting Cdc25A.

References

- 1. RK-682, a potent inhibitor of tyrosine phosphatase, arrested the mammalian cell cycle progression at G1phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. mdpi.com [mdpi.com]

- 4. embopress.org [embopress.org]

- 5. Cyclin-Dependent Kinases (CDK) and Their Role in Diseases Development–Review [mdpi.com]

- 6. CDC25A inhibition suppresses cell proliferation and induces G1/S‑phase cell cycle arrest in nasopharyngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. embopress.org [embopress.org]

- 8. Cyclin-dependent protein kinases and cell cycle regulation in biology and disease - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for (Rac)-RK-682

(Rac)-RK-682 is a potent, cell-permeable inhibitor of protein tyrosine phosphatases (PTPs). This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals utilizing this compound.

Introduction

This compound is a synthetic, racemic mixture of the natural product RK-682, a tetronate-containing polyketide. It functions as a broad-spectrum inhibitor of protein tyrosine phosphatases, key regulators of signal transduction pathways controlling cell growth, differentiation, metabolism, and immune responses. Its ability to modulate these pathways makes it a valuable tool for studying cellular signaling and a potential lead compound for therapeutic development.

Mechanism of Action

This compound exerts its inhibitory effects by targeting the active site of protein tyrosine phosphatases. This inhibition leads to an increase in the phosphorylation levels of substrate proteins, thereby modulating downstream signaling cascades. Notably, RK-682 has been shown to arrest the mammalian cell cycle at the G1/S transition phase.

Quantitative Data

The inhibitory activity of this compound has been characterized against several PTPs. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Target Enzyme | IC50 (µM) |

| Cell Division Cycle 25B (CDC25B) | 0.7 |

| Vaccinia H1-Related (VHR/DUSP3) | 2.0 |

| Protein Tyrosine Phosphatase 1B (PTP-1B) | 8.6 |

| Low Molecular Weight PTP (LMW-PTP) | 12.4 |

| CD45 | 54 |

Experimental Protocols

Protein Tyrosine Phosphatase (PTP) Inhibition Assay

This protocol describes a colorimetric assay to determine the in vitro inhibitory activity of this compound against a PTP, using p-nitrophenyl phosphate (pNPP) as a substrate.

Materials:

-

Purified PTP enzyme (e.g., PTP1B)

-

This compound

-

Assay Buffer: 50 mM Tris-HCl (pH 7.0), 100 mM NaCl, 1 mM EDTA, 1 mM DTT

-

p-Nitrophenyl phosphate (pNPP) solution (e.g., 10 mM in Assay Buffer)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of this compound in Assay Buffer.

-

In a 96-well plate, add 10 µL of each this compound dilution or vehicle control (e.g., DMSO).

-

Add 80 µL of purified PTP enzyme solution (concentration to be optimized for linear reaction kinetics) to each well.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 10 µL of pNPP solution to each well.

-

Incubate the plate at 37°C for 30 minutes.

-

Stop the reaction by adding 50 µL of 1 M NaOH.

-

Measure the absorbance at 405 nm using a microplate reader.

-